2H-Azirine, 2,2,3-triphenyl-
Description
Overview of 2H-Azirines as Highly Strained Nitrogen-Containing Heterocycles
2H-Azirines are three-membered heterocyclic compounds containing a nitrogen atom and a carbon-nitrogen double bond within the ring. wikipedia.org This arrangement results in significant ring strain, estimated to be greater than 170 kJ mol-1, which is a defining characteristic of this class of molecules. core.ac.uk The high degree of strain is a consequence of the deviation of bond angles from their ideal values and the inherent instability of a double bond within a three-membered ring. This stored energy makes 2H-azirines highly reactive and versatile intermediates in organic synthesis. skbu.ac.inresearchgate.net
The reactivity of 2H-azirines is multifaceted. They can act as electrophiles at the imine carbon, making them susceptible to nucleophilic attack. core.ac.uk This addition reaction leads to the formation of the corresponding saturated aziridine (B145994) ring system, a process that relieves a significant amount of ring strain. core.ac.uk Furthermore, the lone pair of electrons on the nitrogen atom allows 2H-azirines to function as nucleophiles. core.ac.uk They can also participate as dienophiles and dipolarophiles in cycloaddition reactions. skbu.ac.incore.ac.uk The cleavage of the ring's bonds can be induced thermally or photochemically, leading to the formation of reactive intermediates such as vinyl nitrenes and nitrile ylides, respectively. wikipedia.orgresearchgate.net These intermediates can then undergo a variety of transformations to yield more complex heterocyclic structures. wikipedia.orgnih.gov
The unique reactivity profile of 2H-azirines has established them as valuable building blocks for the synthesis of a wide range of nitrogen-containing compounds, including aziridines, pyrroles, oxazoles, and indoles. nih.govresearchgate.netnih.gov
Significance of 2H-Azirine, 2,2,3-triphenyl- as a Model System for Mechanistic Investigations
2H-Azirine, 2,2,3-triphenyl- is a specific derivative of the 2H-azirine family that has played a crucial role as a model system for studying the fundamental reactivity and reaction mechanisms of this class of compounds. The presence of the three phenyl groups provides several advantages for mechanistic studies. The phenyl substituents offer steric bulk and electronic effects that can influence the course of reactions, and their spectroscopic signatures (e.g., in NMR and mass spectrometry) facilitate the characterization of products and intermediates. nih.govnih.gov
Numerous studies have utilized 2H-Azirine, 2,2,3-triphenyl- to probe the intricacies of 2H-azirine chemistry. For instance, its reactions with organolithium reagents have been investigated to understand the stereoselectivity of nucleophilic additions to the C=N bond, leading to the formation of substituted aziridines. beilstein-journals.org Furthermore, its behavior in the presence of transition metal catalysts has been explored to elucidate the mechanisms of metal-mediated coupling reactions. For example, studies with titanium(II) complexes have shown that 2H-Azirine, 2,2,3-triphenyl- can undergo oxidative addition and subsequent insertions to form larger metallacycles, which can then be transformed into various N-heterocycles. nih.govnih.gov
The thermal and photochemical behavior of 2H-Azirine, 2,2,3-triphenyl- has also been a subject of detailed investigation. Photolysis of this compound generates a nitrile ylide, a key intermediate in [3+2] cycloaddition reactions. uzh.ch The study of its reactions with various dipolarophiles has provided valuable insights into the pericyclic reactions of these transient species. Similarly, its thermal decomposition to form vinyl nitrenes has been instrumental in understanding the mechanisms of intramolecular C-H insertion and other rearrangements. researchgate.net
Table 1: Physicochemical Properties of 2H-Azirine, 2,2,3-triphenyl-
| Property | Value |
| IUPAC Name | 2,2,3-triphenyl-2H-azirine |
| Molecular Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 50655-53-3 |
| Appearance | Solid |
This table is based on data from PubChem. nih.gov
Historical Development and Contemporary Relevance of 2H-Azirine Chemistry in Organic Synthesis
The chemistry of 2H-azirines has evolved significantly since its early explorations. Initially regarded as highly unstable and exotic molecules, their synthetic potential has been increasingly recognized over the decades. researchgate.net Early methods for their preparation, such as the thermolysis of vinyl azides (Neber rearrangement), laid the groundwork for accessing these strained heterocycles. wikipedia.orguzh.ch
The historical development of 2H-azirine chemistry has been marked by the discovery of their diverse reactivity patterns. The recognition that they can serve as precursors to a variety of nitrogen-containing compounds spurred further research into their synthetic applications. researchgate.net The ability to generate reactive intermediates like nitrile ylides and vinyl nitrenes from 2H-azirines opened up new avenues for the construction of complex molecular architectures. researchgate.net
In contemporary organic synthesis, 2H-azirine chemistry continues to be an active area of research. researchgate.net Modern synthetic methods have expanded the toolkit for their preparation, including transition-metal-catalyzed reactions and photoredox catalysis. organic-chemistry.org These advancements have allowed for the synthesis of a wider range of substituted 2H-azirines with greater efficiency and selectivity.
The relevance of 2H-azirines in modern synthesis is underscored by their use as key intermediates in the total synthesis of natural products and the preparation of medicinally relevant compounds. skbu.ac.innih.gov For example, the 2H-azirine moiety is found in the natural product azirinomycin, which exhibits antibiotic activity. skbu.ac.in Furthermore, the development of catalytic and asymmetric transformations involving 2H-azirines is a major focus, aiming to produce chiral nitrogen-containing molecules with high enantiomeric purity. researchgate.net The ongoing exploration of the reactivity of 2H-azirines, particularly in the context of novel catalytic systems, promises to further expand their role as powerful tools in the hands of synthetic organic chemists. researchgate.net
Structure
3D Structure
Properties
CAS No. |
50655-53-3 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2,2,3-triphenylazirine |
InChI |
InChI=1S/C20H15N/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
RYDCGDGEERYKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reactivity and Mechanistic Organic Transformations of 2h Azirine, 2,2,3 Triphenyl
The chemistry of 2H-azirines, particularly 2,2,3-triphenyl-2H-azirine, is largely dictated by the significant ring strain inherent in the three-membered heterocyclic structure. This strain makes the molecule a versatile synthetic intermediate, prone to undergoing various ring-opening reactions to relieve this strain. These transformations can be initiated thermally, photochemically, or through nucleophilic attack, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.
Thermal Ring Opening to Vinyl Nitrenes: Mechanisms and Subsequent Reactions
The thermal decomposition of 2H-azirines primarily proceeds through the cleavage of the C2-N bond, the weakest bond in the ring, to generate a vinyl nitrene intermediate. researchgate.netresearchgate.net X-ray crystallographic studies on highly substituted 2H-azirines have revealed an unusually long C2-N bond, which supports the preferential cleavage at this position. researchgate.net In the case of 2,2,3-triphenyl-2H-azirine, thermolysis leads to the formation of the corresponding triphenyl-substituted vinyl nitrene.
This ring-opening is a reversible process, and the vinyl nitrene exists in equilibrium with the 2H-azirine. Evidence for this equilibrium and the existence of the vinyl nitrene intermediate comes from studies on optically active 2H-azirines. For instance, the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine was observed to be significantly faster than its rearrangement to 2-methylindole, providing strong evidence for the intermediacy of a vinyl nitrene. rsc.org
The subsequent reactions of the generated vinyl nitrene are diverse and depend on the reaction conditions and the molecular structure. These reactive intermediates can undergo several transformations, including:
Intramolecular Cyclization: Vinyl nitrenes can insert into a nearby C-H bond, a common pathway for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, the thermal rearrangement of certain 2H-azirines can lead to the formation of indoles. rsc.org
Addition to π-Bonds: The nitrene can add across a neighboring π-bond, leading to the formation of new ring systems. researchgate.net
Rearrangement: Vinyl nitrenes can also undergo rearrangements to form more stable species.
The thermal behavior of 2H-azirines is a cornerstone of their synthetic utility, providing a reliable method for the generation of vinyl nitrenes, which are key intermediates in the synthesis of a wide array of nitrogen-containing compounds.
Photochemical Ring Opening to Nitrile Ylides: Characteristics and Reactivity
In contrast to their thermal behavior, the photolysis of 2H-azirines, including 2,2,3-triphenyl-2H-azirine, results in the cleavage of the C2-C3 bond. researchgate.net This photochemical ring-opening process generates a highly reactive 1,3-dipole known as a nitrile ylide. researchgate.netresearchgate.net These intermediates are valuable synthons in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered nitrogen-containing heterocycles. nih.gov
The formation of nitrile ylides from 2H-azirines is a well-established photochemical transformation. researchgate.net The nitrile ylide derived from 2,2,3-triphenyl-2H-azirine possesses a bent structure and can be represented by several resonance forms, highlighting its dipolar and carbene-like character. The presence of the phenyl groups allows for delocalization of the electron density, which influences the stability and reactivity of the ylide.
Nitrile ylides are transient species, but their existence can be confirmed through trapping experiments with various dipolarophiles. researchgate.net For example, in the presence of electron-deficient alkenes or alkynes, nitrile ylides readily undergo 1,3-dipolar cycloaddition reactions to yield dihydropyrroles or pyrroles, respectively. nih.gov Laser flash photolysis studies have also provided direct evidence for the formation of nitrile ylides from the irradiation of 2H-azirines. researchgate.net
The photochemical behavior of 2H-azirines can be wavelength-dependent, allowing for selective transformations. This phenomenon has been exploited in flow photochemistry to control the reaction pathways of vinyl azides, which are common precursors to 2H-azirines. nih.gov For instance, irradiation at one wavelength can favor the formation of the 2H-azirine from a vinyl azide, while irradiation at a different wavelength can promote the subsequent ring-opening of the azirine to the nitrile ylide. nih.gov
In the case of 2,2,3-triphenyl-2H-azirine, photochemical studies have shown that irradiation into the nitrile ylide's absorption band can lead to the reformation of the 2H-azirine, demonstrating the reversibility of the photochemical ring-opening process. researchgate.net This reversible transformation between the azirine and the nitrile ylide is a key feature of its photochemistry. Laser flash photolysis experiments have been instrumental in directly observing the transient nitrile ylide and studying its kinetics. researchgate.net
The mechanism of nitrile ylide formation is believed to proceed through an excited singlet state of the 2H-azirine. The absorption of a photon promotes the azirine to an excited state, which then undergoes cleavage of the C2-C3 bond to form the nitrile ylide.
In the absence of an external trapping agent, nitrile ylides can undergo self-reactions, including dimerization. researchgate.net The dimerization of the nitrile ylide derived from 2,2,3-triphenyl-2H-azirine can lead to the formation of various products. One common pathway involves a [3+2] cycloaddition of the nitrile ylide onto the C=N bond of another azirine molecule, which can be in equilibrium with the ylide. This can result in the formation of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives. nih.gov
The carbene-like character of nitrile ylides also allows for the formation of "nitrile ylide dimers," which are hexaaryl diazatrienes. nih.gov The formation of these dimers is influenced by the electronic nature of the substituents on the aromatic rings. The absence of strongly electron-withdrawing groups tends to favor the isolation of these dimers. nih.gov The irradiation of 2,3-diphenyl-2H-azirine, a closely related compound, has been shown to yield tetraphenylpyrazine, another product of self-reaction. researchgate.net
Nucleophilic Addition to the Azirine C=N Bond
The strained C=N double bond in 2H-azirines is electrophilic and susceptible to attack by various nucleophiles. researchgate.netresearchgate.net This reactivity provides a direct route to functionalized aziridines, which are valuable synthetic intermediates. researchgate.net A wide range of nucleophiles, including O-, S-, N-, and C-nucleophiles, as well as hydrides, can add to the C=N bond of 2H-azirines. researchgate.net
The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. For 2,2,3-triphenyl-2H-azirine, the attack generally occurs at the C3 carbon, which is part of the imine-like functionality.
The addition of nucleophiles to the C=N bond of 2H-azirines typically results in the formation of stable aziridine (B145994) adducts. mdpi.com This reaction proceeds via attack of the nucleophile on the electrophilic carbon of the C=N bond, followed by protonation or other quenching of the resulting nitrogen anion.
For example, the reaction of 2H-azirines with Grignard reagents or organolithium compounds leads to the formation of C-substituted aziridines. researchgate.net Similarly, hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can reduce the C=N bond to afford the corresponding aziridine. researchgate.net The addition of heteroatomic nucleophiles like alcohols, thiols, and amines also proceeds to give the corresponding functionalized aziridines. mdpi.com
The resulting aziridine ring is itself a versatile functional group that can undergo further transformations, such as ring-opening reactions, to provide access to a variety of acyclic nitrogen-containing compounds. researchgate.net
Table 1: Reactivity of 2H-Azirine, 2,2,3-triphenyl-
| Reaction Type | Initiator | Intermediate | Primary Product Type |
|---|---|---|---|
| Ring Opening | Thermal | Vinyl Nitrene | Heterocycles (e.g., Indoles) |
| Ring Opening | Photochemical | Nitrile Ylide | Cycloadducts (e.g., Pyrroles) |
| Nucleophilic Addition | Nucleophile | - | Aziridine Adducts |
Subsequent Ring Opening of Aziridine Intermediates
While 2H-azirines are known to act as dipolarophiles in cycloaddition reactions, leading to the formation of fused aziridine systems, the subsequent reactivity of these aziridine intermediates is also of significant interest. The strain inherent in the newly formed aziridine ring can facilitate further transformations through ring-opening reactions.
The regioselectivity of aziridine ring-opening is influenced by the substituents on the ring, the nature of the nucleophile, and the presence of acid or Lewis acid catalysts. wikipedia.org Nucleophilic attack can occur at either of the carbon atoms of the aziridine ring, leading to different products. For instance, in related chiral aziridine systems, the functional groups on substituents can direct the regioselective attack of nucleophiles to either the C2 or C3 position, leading to the formation of larger azaheterocycles like pyrrolidines or piperidines upon subsequent cyclization. wikipedia.org Although specific examples detailing the isolation and subsequent ring-opening of aziridine cycloadducts derived directly from 2,2,3-triphenyl-2H-azirine are not extensively documented, the principles of aziridine chemistry suggest that such intermediates would be susceptible to nucleophilic attack, providing a pathway to more complex, acyclic amine derivatives or larger heterocyclic frameworks.
Cycloaddition Chemistry of 2H-Azirines
The cycloaddition chemistry of 2H-azirines is a cornerstone of their synthetic utility. These reactions primarily proceed through the formation of a transient 1,3-dipole intermediate, which is then trapped by various dipolarophiles.
1,3-Dipolar Cycloaddition Reactions via Nitrile Ylides
The most significant reaction pathway for 2H-azirines involves their photochemical conversion into nitrile ylides. researchgate.netresearchgate.net Upon irradiation with UV light (typically around 313 nm), 2H-Azirine, 2,2,3-triphenyl- undergoes a concerted, disrotatory cleavage of the C2-C3 single bond to generate a highly reactive 1,3-dipole known as benzonitrilio diphenylmethylide. uzh.ch This intermediate is a member of the nitrilium ylide class of compounds, which are isoelectronic with nitrile oxides. researchgate.net
This photochemical ring-opening is a highly efficient process for generating the nitrile ylide, which is not typically isolable but can be trapped in situ by a wide range of dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netunito.it This strategy provides a powerful method for the construction of pyrrolines, oxazolines, and other important heterocyclic structures.
The benzonitrilio diphenylmethylide generated from 2,2,3-triphenyl-2H-azirine readily reacts with electron-deficient alkenes. researchgate.netuzh.ch These reactions are highly efficient for trapping the nitrile ylide intermediate. For example, irradiation of 2,2,3-triphenyl-2H-azirine in the presence of methyl acrylate (B77674) or acrylonitrile (B1666552) leads to the formation of substituted Δ¹-pyrrolines. uzh.ch The reaction proceeds with high chemical yields, demonstrating the synthetic utility of this method for constructing highly substituted pyrroline (B1223166) frameworks.
The cycloaddition with these monosubstituted alkenes can, in principle, lead to two diastereomeric products, and the observed stereoselectivity provides insight into the reaction mechanism.
| Dipolarophile | Product(s) | Yield (%) | Reference |
| Methyl acrylate | 2,2,4-triphenyl-5-carbomethoxy-Δ¹-pyrroline | 72 | uzh.ch |
| Acrylonitrile | 2,2,4-triphenyl-5-cyano-Δ¹-pyrroline | 80 | uzh.ch |
Similar to alkenes, alkynes bearing electron-withdrawing groups are effective trapping agents for the photochemically generated nitrile ylide. The reaction of benzonitrilio diphenylmethylide with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is expected to yield highly substituted 2H-pyrroles. unito.it In these reactions, the initial cycloadduct, a 2,5-dihydropyrrole, may undergo spontaneous aromatization depending on the substituents and reaction conditions. This provides a direct route to polysubstituted pyrrole (B145914) rings, which are prevalent structures in pharmaceuticals and materials science.
The synthetic scope of the nitrile ylide derived from 2,2,3-triphenyl-2H-azirine extends to cycloadditions with dipolarophiles containing heteroatoms. The reaction with the C=O bond of aldehydes and ketones provides a direct route to 3-oxazolines. uzh.ch Both aliphatic and aromatic aldehydes react efficiently. The reaction with nitriles, acting as the dipolarophile, leads to the formation of imidazole (B134444) derivatives. For instance, trapping the ylide with benzonitrile (B105546) results in the formation of 2,2,4,5-tetraphenyl-2H-imidazole. uzh.ch
| Dipolarophile | Product(s) | Yield (%) | Reference |
| Benzaldehyde | 2,4,5,5-tetraphenyl-3-oxazoline | 74 | uzh.ch |
| Acetaldehyde | 2-methyl-4,5,5-triphenyl-3-oxazoline | 65 | uzh.ch |
| Acetone | 2,2-dimethyl-4,5,5-triphenyl-3-oxazoline | 30 | uzh.ch |
| Benzonitrile | 2,2,4,5-tetraphenyl-2H-imidazole | 25 | uzh.ch |
| Acrylonitrile | 2,2,4-triphenyl-5-cyano-Δ¹-pyrroline | 80 | uzh.ch |
The [3+2] cycloaddition reactions of the nitrile ylide from 2,2,3-triphenyl-2H-azirine exhibit notable stereoselectivity. In general, 1,3-dipolar cycloadditions are concerted, pericyclic reactions that proceed stereospecifically, meaning the stereochemistry of the dipolarophile is retained in the product. wikipedia.org
In the reaction with monosubstituted alkenes like methyl acrylate and acrylonitrile, two diastereomeric Δ¹-pyrrolines can be formed, differing in the relative stereochemistry at the C4 and C5 positions. The photolysis of 2,2,3-triphenyl-2H-azirine with methyl acrylate yields a mixture of cis- and trans-2,2,4-triphenyl-5-carbomethoxy-Δ¹-pyrroline, with the trans isomer being the major product. Conversely, the reaction with acrylonitrile produces the cis- and trans-2,2,4-triphenyl-5-cyano-Δ¹-pyrrolines with the cis isomer predominating. uzh.ch This reversal in stereochemical preference highlights the subtle electronic and steric factors that govern the transition state of the cycloaddition.
Similarly, the cycloaddition with aldehydes results in the formation of cis/trans isomeric 3-oxazolines. In these cases, the cis-isomers are generally the predominant products, typically forming in a ratio of 2:1 to 4:1 over the trans-isomers. uzh.ch The regioselectivity is generally high, with the nucleophilic carbon of the ylide adding to the electrophilic carbon of the dipolarophile.
[3+n] Ring Expansion Reactions
The high degree of ring strain in 2H-azirines makes them ideal substrates for ring expansion reactions, which lead to the formation of larger, more stable heterocyclic systems. These transformations often proceed through intermediates generated by the cleavage of the fragile C-C or C-N bonds within the azirine ring. While specific examples detailing the [3+n] ring expansion of 2,2,3-triphenyl-2H-azirine are not extensively documented, the reactivity of closely related substituted azirines provides significant insight into these pathways, particularly through transition metal catalysis.
Rhodium(II) catalysts have proven effective in mediating intramolecular ring expansions. In a diazo-based strategy, azirinyl-substituted diazodicarbonyl compounds, upon treatment with a Rh(II) catalyst in the presence of water, undergo an intramolecular ring expansion to yield 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates, which constitutes a formal [3+2] expansion. rscf.ru Density Functional Theory (DFT) calculations suggest a concerted mechanism involving the opening of the azirine ring and subsequent recyclization in an intermediate rhodium complex. rscf.ru
Furthermore, Rh(II) catalysts can induce formal [3+3] cycloadditions between 1-tosyl 1,2,3-triazoles and 2H-azirines, producing 1,2-dihydropyrazines. rsc.org This reaction showcases the versatility of the rhodium-azavinylcarbene intermediate, which can act as a three-carbon synthon, leading to a six-membered heterocyclic ring. rsc.org
Table 1: Examples of Rh(II)-Catalyzed Ring Expansion Reactions of Substituted 2H-Azirines
| Azirine Substrate Type | Reagent | Catalyst | Product Type | Ring Expansion | Ref |
|---|---|---|---|---|---|
| Azirinyl-substituted diazodicarbonyl | H₂O | Rh₂(OAc)₄ | 2-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole | [3+2] | rscf.ru |
Domino and Cascade Cycloaddition Sequences
Domino and cascade reactions involving 2H-azirines provide an efficient pathway to complex molecular architectures in a single synthetic operation. These sequences capitalize on the initial high-energy state of the azirine to trigger a series of subsequent bond-forming events.
One notable example is the domino reaction of 3-aryl-2H-azirines with acylketenes, which are generated in situ by the thermolysis of 5-arylfuran-2,3-diones. nih.govbeilstein-journals.org This reaction can lead to a competition between the formation of bridged 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones (1:2 adducts of azirine and acylketene) and ortho-fused 6,6a,12,12a-tetrahydrobis nih.govorganic-chemistry.orgoxazino[3,2-a:3′,2′-d]pyrazine-4,10-diones (2:2 adducts). nih.gov The product distribution is influenced by the electronic properties of the substituents on both the azirine and the furandione. nih.govbeilstein-journals.org DFT calculations have revealed that the formation of the pyrazine-based skeleton proceeds through a novel domino sequence involving an acid-catalyzed dimerization of the azirine to a dihydropyrazine, followed by two consecutive cycloaddition reactions with the acylketene molecules. nih.gov
In a different approach, a cascade sequence driven by energy transfer (EnT) enables the formal [3+2] cycloaddition of 2H-azirines. nih.govresearchgate.net In this process, strained 2H-azirines are generated in situ from isoxazole-5(4H)-ones. A subsequent energy transfer event promotes the selective homolytic cleavage of the azirine's C(sp²)–C(sp³) bond, forming a reactive aza-allenyl diradical. This intermediate can then react with a variety of electrophiles in a cycloaddition cascade to yield valuable pyrroline-type heterocycles. nih.govresearchgate.net
Transition Metal-Catalyzed Transformations
Transition metals play a pivotal role in modulating the reactivity of 2H-azirines, facilitating rearrangements, oxidative additions, and catalytic cycloadditions that are otherwise difficult to achieve.
Metal-Catalyzed Rearrangements and Isomerizations
Various transition metal catalysts can induce the rearrangement of the 2H-azirine ring to form other heterocyclic structures, primarily through cleavage of the strained C-N or C-C bonds.
Grubbs' and Wilkinson's Catalysts : The reactivity of vinyl-substituted 2H-azirines with ruthenium- and rhodium-based catalysts has been investigated. Treatment of 2-phenyl-3-vinyl-substituted 2H-azirines with Grubbs' catalyst (a ruthenium carbene complex) prompts a clean rearrangement, affording products derived from the cleavage of the carbon-nitrogen bond. arkat-usa.orgumich.edu In contrast, when the same substrates are reacted with Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)) in an alcoholic solvent, the primary product is an α,β-unsaturated oxime. arkat-usa.orgumich.edu
Iron Catalysts : Inexpensive and non-toxic iron salts have emerged as effective catalysts for azirine transformations. Ferrous chloride (FeCl₂) catalyzes the ring opening of 2-aryl-2H-azirines, leading to the synthesis of 2,3-disubstituted indoles through a formal amination of aromatic C-H bonds. nih.gov This rearrangement tolerates a wide array of functional groups and can be extended to the synthesis of azaindoles. The reaction is proposed to proceed via a vinyl nitrene intermediate. nih.gov
Rhodium Catalysts : In addition to Wilkinson's catalyst, other rhodium complexes are also employed. Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ and Rh₂[OC(O)CF₃]₄, are known to catalyze the rearrangement of 2-aryl-2H-azirines into indoles. rscf.runih.gov
Table 2: Metal-Catalyzed Rearrangements of Substituted 2H-Azirines
| Azirine Substrate Type | Catalyst | Product Type | Ref |
|---|---|---|---|
| 2-Phenyl-3-vinyl-2H-azirine | Grubbs' Catalyst | C-N cleavage/rearrangement products | arkat-usa.org |
| 2-Phenyl-3-vinyl-2H-azirine | Wilkinson's Catalyst | α,β-Unsaturated oxime | arkat-usa.org |
| 2-Aryl-2H-azirines | FeCl₂ | 2,3-Disubstituted indoles | nih.gov |
Oxidative Addition Reactions Involving Transition Metals
The strained C-N single bond of the azirine ring is susceptible to oxidative addition by low-valent transition metals. This process forms metallacyclic intermediates that can undergo further reactions.
A key example is the Titanium(II)-mediated coupling of 2H-azirines. The reaction of a Ti(II) reagent, such as Cp₂Ti(BTMSA), with 2,3-diphenyl-2H-azirine (a close analog of the title compound) initiates the rapid formation of a diazatitanacyclohexene. nih.govnih.gov The proposed mechanism involves the oxidative addition of the titanium(II) center into the C2–N bond of one azirine molecule to form a four-membered azatitanacyclobutene intermediate. This intermediate then undergoes a rapid insertion of the C=N bond of a second azirine molecule into the Ti–C bond to yield the observed six-membered diazatitanacyclohexene. nih.gov The stability and subsequent reactivity of this organometallic product depend heavily on the substituents of the original azirine. For the phenyl-substituted complex, it is unstable in solution and decomposes to form an azabutadiene and benzonitrile. nih.govnih.gov
Catalytic Cycloadditions
Transition metal catalysis provides a powerful tool for controlling the cycloaddition reactions of 2H-azirines, enabling the synthesis of various five- and six-membered heterocycles.
Gold and Silver Catalysis : Gold-catalyzed cycloadditions of 2H-azirines with ynamides can produce formal [3+2] or [4+3] cycloadducts. nih.govx-mol.com For instance, these reactions can afford substituted pyrroles. Gold catalysts are also effective in mediating the intramolecular transfer of an alkenyl nitrene equivalent from a 2-propargyl 2H-azirine to the tethered alkyne, resulting in the formation of polysubstituted pyridines. nih.gov Information regarding silver-catalyzed variants is less common in the literature.
Iron Catalysis : An efficient iron-catalyzed radical [3+2] cycloaddition of 2H-azirines and enamides has been developed for the synthesis of triaryl-substituted pyrroles. organic-chemistry.orgnih.gov The reaction is initiated by the Fe(II)-catalyzed homolytic cleavage of the azirine's C2–N bond, generating a radical intermediate that then engages in a cyclization with the enamide. organic-chemistry.orgfigshare.com This method is valued for its use of an inexpensive catalyst and its tolerance of diverse functional groups. nih.gov
Palladium Catalysis : While palladium complexes of certain functionalized azirines have been synthesized and characterized, specific examples of palladium-catalyzed cycloadditions involving 2,2,3-triphenyl-2H-azirine are not widely reported. uzh.ch
Rhodium Catalysis : As previously noted, Rh(II) catalysts facilitate switchable cycloadditions between 2H-azirines and 1-tosyl 1,2,3-triazoles. Depending on the reaction conditions and substrates, the process can be directed to form either 3-aminopyrroles via a formal [3+2] cycloaddition or 1,2-dihydropyrazines via a formal [3+3] pathway. rsc.org
Table 3: Overview of Catalytic Cycloadditions of Substituted 2H-Azirines
| Azirine Substrate Type | Reagent | Catalyst | Product Type | Reaction Type | Ref |
|---|---|---|---|---|---|
| General 2H-azirines | Ynamides | Gold(I) complexes | Pyrroles | Formal [3+2] Cycloaddition | nih.govx-mol.com |
| 3-Aryl-2H-azirines | Enamides | FeCl₂ | Triaryl-substituted pyrroles | Radical [3+2] Cycloaddition | organic-chemistry.orgnih.gov |
| 3-Aryl-2H-azirines | 1-Tosyl 1,2,3-triazoles | Rh₂(OAc)₄ | 3-Aminopyrroles | Formal [3+2] Cycloaddition | rsc.org |
Other Significant Reactivity Patterns
Beyond the reactions detailed above, 2H-azirines exhibit other fundamental reactivity patterns driven by thermal, photochemical, or nucleophilic activation.
Photochemical and Thermal Ring Opening : The chemistry of 2H-azirines is significantly influenced by ring-opening reactions. Photochemical excitation, typically via n→π* absorption, leads to the cleavage of the C-C bond to form highly reactive nitrile ylides. researchgate.netresearchgate.net These 1,3-dipoles are valuable intermediates in a wide range of [3+2] cycloaddition reactions to construct five-membered heterocycles. In contrast, thermal reactions of 2H-azirines generally proceed with the cleavage of the weaker C2-N bond to generate vinyl nitrene intermediates, which can subsequently rearrange to form stable products like indoles or undergo other intramolecular reactions. researchgate.netresearchgate.net
Nucleophilic Addition to the C=N Bond : The imine functionality of the 2H-azirine ring is electrophilic and can be attacked by nucleophiles. For example, the reaction of 2,3-diphenyl-2H-azirine with organolithium reagents such as phenyllithium (B1222949) (PhLi) results in the addition across the C=N double bond. beilstein-journals.org This specific reaction affords 2,2,3-triphenylaziridine, demonstrating a direct method for converting the 2H-azirine into a saturated aziridine ring with the introduction of a new substituent at the C2 position. beilstein-journals.org
C-H Bond Activation and Selective Functionalization
The selective functionalization of C-H bonds is a significant area of modern organic chemistry. However, for 2H-Azirine, 2,2,3-triphenyl-, transformations involving the direct activation and functionalization of C-H bonds on its phenyl substituents are not widely reported in the surveyed scientific literature. The reactivity of the 2H-azirine core is dominated by high-energy, strain-releasing pathways, which typically occur under milder conditions than those required for the activation of aromatic C-H bonds. Research has predominantly focused on the transformations of the azirine ring itself, rather than the modification of its peripheral phenyl groups.
Substitution Reactions at sp³-Hybridized Carbons
The C2 carbon atom in 2,2,3-triphenyl-2H-azirine is an sp³-hybridized quaternary center. Direct nucleophilic substitution (either SN1 or SN2) at this position is not a characteristic reaction of this molecule. Several factors make such a pathway unfavorable:
Steric Hindrance: The C2 carbon is sterically shielded by two bulky phenyl groups, severely restricting access for an incoming nucleophile.
Electronic Effects: The formation of a carbocation at C2 for an SN1 pathway would be highly unstable within the strained three-membered ring.
Ring Strain: The dominant reactive pathways for 2H-azirines involve the cleavage of the ring's weaker bonds to alleviate significant ring strain. Photochemical reactions typically induce cleavage of the C2-C3 bond to form a nitrile ylide intermediate. acs.orgresearchgate.net Thermal reactions, conversely, can lead to the cleavage of the C2-N bond. These ring-opening reactions are energetically more favorable than a substitution reaction at the C2 position.
Consequently, the chemistry of 2,2,3-triphenyl-2H-azirine is characterized by ring-opening and cycloaddition reactions rather than substitution at the sp³-hybridized C2 carbon.
Dual Electrophilic and Nucleophilic Character of the Azirine Moiety
2H-Azirine, 2,2,3-triphenyl- exhibits a dualistic reactivity profile, enabling it to react as both an electrophile and a nucleophile depending on the reaction partner and conditions. researchgate.net
Electrophilic Character: The C3 carbon of the C=N double bond acts as an electrophilic center, susceptible to attack by nucleophiles. This reactivity is enhanced by the ring strain, which is released upon addition to the double bond. A key example is the base-catalyzed ring opening with alcohols. When 2,2,3-triphenyl-2H-azirine is treated with methanol (B129727) in the presence of a corresponding alkoxide, the nucleophilic attack occurs at the C3 carbon, leading to the formation of a benzimidate product. researchgate.netsemanticscholar.org
Table 1: Electrophilic Reaction of 2H-Azirine, 2,2,3-triphenyl-
| Reactant | Reagent | Product Type | Ref. |
|---|
Nucleophilic Character: The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the azirine ring. This allows it to react with various electrophiles. For instance, 2,2,3-triphenyl-2H-azirine can react with rhodium carbenes generated from diazo compounds. In this transformation, the azirine nitrogen acts as the nucleophile, attacking the electrophilic carbene. This leads to the formation of an azirinium ylide, which subsequently undergoes ring expansion to yield substituted 2H-1,4-oxazines.
Table 2: Nucleophilic Reaction of 2H-Azirine, 2,2,3-triphenyl-
| Reactant | Reagent | Intermediate | Product Type | Ref. |
|---|
This dual reactivity makes 2,2,3-triphenyl-2H-azirine a versatile intermediate in the synthesis of more complex nitrogen-containing heterocyclic systems.
Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the synthetic utility of the compound 2H-Azirine, 2,2,3-triphenyl- for the construction of the heterocyclic scaffolds outlined in your request (Pyrroles, Δ1-Pyrrolines, Oxazoles, Thiazolines, Pyrimidines, Imidazoles, and Isoindolediones).
The chemistry of the 2H-azirine ring system is well-documented, particularly for 3-aryl and 2,3-diaryl substituted derivatives. These compounds are known to be valuable synthetic intermediates that undergo thermal or photochemical ring-opening to form reactive species like vinyl nitrenes and nitrile ylides. These intermediates can then be trapped in cycloaddition reactions to form a variety of nitrogen-containing heterocycles.
However, specific examples, reaction conditions, and detailed research findings for the 2,2,3-triphenyl- substituted variant are not present in the accessible literature for the requested synthetic applications. The substitution pattern at the C2 position significantly influences the stability and reactivity of the azirine ring, and therefore, direct extrapolation from less substituted analogues (e.g., 2,3-diphenyl-2H-azirine) would be speculative and would not meet the required standard of scientific accuracy for this article.
Due to the strict constraint to focus solely on 2H-Azirine, 2,2,3-triphenyl-, it is not possible to generate a thorough and scientifically accurate article for each specified subsection as requested.
Synthetic Utility and Applications of 2h Azirine, 2,2,3 Triphenyl in Complex Molecule Synthesis
Construction of Key Nitrogen-Containing Heterocycles
Synthesis of Larger Ring Systems (e.g., Azepines)
The expansion of the three-membered azirine ring into larger heterocyclic systems, such as seven-membered azepines, represents a significant synthetic application. While direct thermal or photochemical rearrangement of 2,2,3-triphenyl-2H-azirine to an azepine is a plausible transformation, the more broadly documented strategies in azirine chemistry involve key reactive intermediates or cycloaddition pathways.
One of the primary mechanisms for ring expansion involves the thermal or photochemical cleavage of the C2-N bond of the azirine ring. This process generates a highly reactive vinyl nitrene intermediate. This nitrene can then undergo ring expansion to form a dehydroazepine, which subsequently aromatizes to the stable azepine ring system.
Another powerful strategy for constructing fused azepine systems is through cycloaddition reactions. Research has demonstrated that 2H-azirines can participate as synthons in transition metal-catalyzed cycloadditions. For instance, Rhodium-catalyzed [3+2+2] cycloaddition reactions between 2H-azirines and diynes have been successfully employed to afford fused azepine derivatives. beilstein-journals.org Similarly, zinc-mediated cascade ring-opening/cyclization reactions provide another route to azepine skeletons. acs.org Photochemical pathways also offer a route to larger structures; the irradiation of certain vinyl azides produces 2H-azirines, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as another molecule of azirine like 2,3-diphenyl-2H-azirine, to form bicyclic systems. researchgate.net
These methodologies highlight the utility of the 2H-azirine core as a compact precursor for generating larger, more complex heterocyclic frameworks like azepines, which are prevalent in pharmacologically active compounds. beilstein-journals.orgacs.org
Derivatization Methodologies for 2H-Azirine, 2,2,3-triphenyl- and Analogues
The functionalization of the 2H-azirine ring, particularly at the C2 position, is crucial for its use as a versatile synthetic intermediate. Methodologies have been developed to introduce carboxylic acid functionalities and their derivatives, which serve as handles for further molecular elaboration.
Synthesis of 2H-Azirine-2-carboxylic Acid Derivatives
A robust and widely applicable method for the synthesis of 2H-azirine-2-carboxylic acids and their derivatives begins with substituted isoxazoles. beilstein-journals.orgnih.gov Specifically, the iron(II) chloride (FeCl₂) catalyzed isomerization of 5-chloroisoxazoles has emerged as a powerful technique. nih.govnih.govfigshare.com This reaction proceeds at room temperature in a solvent such as acetonitrile, efficiently converting the 5-chloroisoxazole into a highly reactive 2H-azirine-2-carbonyl chloride intermediate. nih.govnih.gov
This key intermediate, the azirine-2-carbonyl chloride, can be readily hydrolyzed to yield the corresponding 2H-azirine-2-carboxylic acid. nih.gov This two-step, one-pot sequence from readily accessible 5-chloroisoxazoles provides an effective route to 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids in high yields. nih.gov These resulting carboxylic acids have been found to be stable compounds, and notably, have shown significant antibacterial activity against various pathogens. nih.gov
The general applicability of this isomerization has been demonstrated for a range of 3-aryl-5-chloroisoxazoles, making it a suitable method for producing analogues of the triphenyl-substituted target compound. beilstein-journals.orgresearchgate.net Alternative catalysts, such as Rh₂(Piv)₄, have also been used for the isomerization of other isoxazole (B147169) precursors, like 5-alkoxyisoxazoles, to generate azirine-2-carboxylates. beilstein-journals.orgorganic-chemistry.org
Preparation of Amides, Esters, Azides, and Thioesters from Azirine Carboxylic Acid Precursors
The 2H-azirine-2-carbonyl chloride intermediate, generated from the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles, is not only a precursor to carboxylic acids but also a versatile electrophile for the synthesis of a wide range of carboxylic acid derivatives. nih.govresearchgate.netbohrium.com By trapping this intermediate in situ with various nucleophiles, amides, esters, azides, and thioesters can be prepared efficiently. beilstein-journals.orgnih.govnih.gov
Amides: The reaction of 2H-azirine-2-carbonyl chlorides with primary and secondary amines yields the corresponding 2H-azirine-2-carboxamides. The reaction is often mediated by an ortho-substituted pyridine, such as 2-picoline, which acts as a base to trap the hydrogen chloride byproduct. nih.gov For 3-phenyl-2H-azirine-2,2-dicarboxamides, yields ranging from 53–84% have been reported using various primary and secondary amines. nih.gov
Esters: The introduction of alcohols to the 2H-azirine-2-carbonyl chloride intermediate leads to the formation of esters. For instance, 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride reacts with methanol (B129727) or ethanol (B145695) to provide the corresponding methyl and ethyl esters in yields of 76–99%. beilstein-journals.org However, reactions with more sterically hindered alcohols have been reported to be less successful under these conditions. beilstein-journals.org
Azides: 2H-Azirine-2-carbonyl azides, which are valuable synthetic building blocks themselves, can be synthesized in high yield by reacting the in situ generated 2H-azirine-2-carbonyl chloride with sodium azide. acs.orgacs.orgnih.gov These azides can undergo subsequent transformations like the Curtius rearrangement to access other functional groups. acs.orgacs.org
Thioesters: The synthesis of thioesters is achieved by reacting the azirine carbonyl chloride with S-nucleophiles. nih.govresearchgate.net This method provides a direct route to these sulfur-containing analogues, expanding the synthetic utility of the azirine scaffold. researchgate.netnih.govnih.gov
The following tables summarize the synthesis of various derivatives from 3-aryl-2H-azirine precursors, which serve as analogues for 2H-Azirine, 2,2,3-triphenyl-.
Table 1: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxamide Derivatives Data sourced from scientific literature. nih.gov
| Amine Nucleophile | Product | Yield (%) |
| Benzylamine | N,N'-dibenzyl-3-phenyl-2H-azirine-2,2-dicarboxamide | 84 |
| Aniline | N,N',3-triphenyl-2H-azirine-2,2-dicarboxamide | 67 |
| Morpholine | 3-Phenyl-2,2-bis(morpholine-4-carbonyl)-2H-azirine | 53 |
| Piperidine | 3-Phenyl-2,2-bis(piperidine-1-carbonyl)-2H-azirine | 72 |
Table 2: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxylate Esters Data sourced from scientific literature. beilstein-journals.org
| Alcohol Nucleophile | Product | Yield (%) |
| Methanol | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 99 |
| Ethanol | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76 |
Spectroscopic and Computational Investigations of 2h Azirine Systems
Application of Advanced Spectroscopic Techniques in Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable tools for the real-time monitoring of reactions involving 2,2,3-triphenyl-2H-azirine and for the unambiguous determination of the structures of the resulting products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions and for the structural elucidation of starting materials, intermediates, and products. In the context of 2,2,3-triphenyl-2H-azirine, both ¹H and ¹³C NMR would be pivotal for its characterization.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 2,2,3-triphenyl-2H-azirine
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 8.0 | - |
| Phenyl-C | 125.0 - 140.0 | - |
| Azirine C2 | - | ~40-50 |
| Azirine C3 | - | ~160-170 |
Note: The chemical shifts are estimated based on data for structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise mass determination of molecules, which allows for the deduction of their elemental composition. This is particularly valuable in the study of reactive intermediates and complex reaction mixtures involving 2,2,3-triphenyl-2H-azirine. For the parent compound, C₂₁H₁₅N, the expected exact mass can be calculated and would be confirmed by HRMS analysis, typically with a high degree of accuracy (within a few ppm). This technique is instrumental in confirming the identity of newly synthesized compounds and for identifying transient species in reaction pathways. For instance, in studies of related azirine compounds, HRMS has been used to confirm the elemental composition of products with high precision. rsc.org
Table 2: HRMS Data for 2,2,3-triphenyl-2H-azirine
| Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| C₂₁H₁₅N | 282.1283 | Data not available in search results |
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For 2H-azirine systems, the characteristic stretching vibration of the C=N bond is a key diagnostic feature. In 3-aryl-2H-azirines, this absorption band is typically observed in the region of 1740 cm⁻¹. The presence of the phenyl groups in 2,2,3-triphenyl-2H-azirine would also give rise to characteristic C-H stretching vibrations for sp² hybridized carbons (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region).
Table 3: Characteristic IR Absorption Frequencies for 2,2,3-triphenyl-2H-azirine
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=N (Azirine ring) | Stretching | ~1740 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1600-1450 |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides invaluable insights into the energetics, mechanisms, and electronic properties of molecules and their reactions, complementing experimental findings.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of 2H-azirine systems. DFT calculations can be employed to map out the potential energy surface of a reaction, locating and characterizing stationary points such as reactants, products, intermediates, and transition states. For instance, DFT studies have been utilized to investigate the rhodium-catalyzed reactions of 2,2,3-triphenyl-2H-azirine with diazocarbonyl compounds. These studies have elucidated the stepwise mechanism involving the formation of azahexatriene intermediates and subsequent electrocyclization to yield indole derivatives. The calculations provide activation barriers for different reaction pathways, helping to explain the observed product distribution. rsc.org
The photochemistry of 2,2,3-triphenyl-2H-azirine is characterized by the formation of a highly reactive nitrile ylide intermediate, specifically benzonitrile (B105546) diphenylmethylide. Electronic structure calculations are essential for understanding the geometry and electronic properties of such transient species. These calculations can reveal the distribution of electron density and the nature of the frontier molecular orbitals, which govern the reactivity of the intermediate. For the benzonitrile diphenylmethylide, computational studies would elucidate its electronic character, which is crucial for predicting its behavior in subsequent reactions, such as 1,3-dipolar cycloadditions.
Molecular Dynamics Simulations for Understanding Reaction Pathways
Molecular dynamics (MD) simulations, in conjunction with electronic structure calculations, provide powerful tools for elucidating the complex reaction pathways of 2H-azirine systems. While specific MD studies on 2H-Azirine, 2,2,3-triphenyl- are not extensively documented in the literature, investigations into related phenyl-substituted 2H-azirines offer significant insights into their photochemical and thermal decomposition mechanisms. These studies reveal that the reaction pathways are highly dependent on the electronic state and the nature of substituents on the azirine ring.
One of the primary reaction pathways for 2H-azirines is the cleavage of the C-C or C-N single bonds of the strained three-membered ring. Theoretical studies have shown that thermal reactions of 2H-azirines typically involve the cleavage of the C-N single bond, which is often elongated and thus weaker. aip.orgresearchgate.net In contrast, photochemical reactions, which are initiated by the absorption of light, predominantly lead to the cleavage of the C-C single bond, resulting in the formation of nitrile ylides. nih.govresearchgate.net
MD simulations have been instrumental in understanding the dynamics of these photochemical processes. For instance, simulations of 2H-azirine and its phenyl derivatives have demonstrated that upon photoexcitation to the S1(nπ*) state, the C-C bond cleavage is an ultrafast, nonadiabatic process that can occur in less than 100 femtoseconds. nih.gov The system then evolves through a conical intersection to the ground state, leading to the formation of the nitrile ylide intermediate. nih.gov
The following table summarizes key findings from computational studies on the decomposition pathways of various 2H-azirine derivatives, which can be considered as models for understanding the reactivity of 2H-Azirine, 2,2,3-triphenyl-.
These simulations highlight the crucial role of the initial excited state in determining the reaction outcome. For 2-phenyl-2H-azirine, calculations suggest that photocleavage of the C-N bond is likely to occur in the S1 state. nih.gov This indicates that the position of the phenyl substituent significantly influences the electronic landscape and, consequently, the preferred reaction pathway.
Computational Analysis of Substituent Effects on Azirine Reactivity
Computational studies have systematically investigated the influence of substituents on the reactivity and photochemical behavior of the 2H-azirine ring. The electronic nature and position of the substituents can dramatically alter the energies of the frontier molecular orbitals, the stability of intermediates, and the barriers to ring cleavage. A theoretical study has provided a classification of substituent effects on the non-adiabatic singlet photoreactions of 2H-azirines. researchgate.net
Substituents can be broadly categorized as electron-donating or electron-withdrawing, and their effects are most pronounced when they are in conjugation with the azirine ring, as is the case with the phenyl groups in 2H-Azirine, 2,2,3-triphenyl-.
Key findings from computational analyses of substituent effects include:
Influence on Bond Lengths: Electron-withdrawing groups at the C2 position of the azirine ring can lead to a lengthening of the C-N single bond. aip.org This elongation can be attributed to the stabilization of the transition state for C-N bond cleavage.
Modulation of Reaction Barriers: Substituents that stabilize the resulting nitrile ylide or vinylnitrene intermediates can lower the activation energy for the corresponding ring-opening reaction. For instance, phenyl groups, with their ability to extend conjugation, are expected to stabilize the nitrile ylide intermediate formed from C-C bond cleavage.
Control of Reaction Pathways: The nature of the substituent can dictate the preferred reaction pathway. For example, while many 2H-azirines undergo C-C bond cleavage upon photoexcitation, the presence of a strong electron-withdrawing group at C2 can favor C-N bond cleavage even in the excited state. aip.org
The following interactive table summarizes the predicted effects of different types of substituents at various positions on the 2H-azirine ring, based on theoretical calculations.
For 2H-Azirine, 2,2,3-triphenyl-, the presence of three phenyl groups is expected to have a profound impact on its reactivity. The two phenyl groups at the C2 position and one at the C3 position will significantly stabilize the nitrile ylide intermediate through extended π-conjugation. This stabilization would lower the energy barrier for the photochemical C-C bond cleavage, making this a highly favorable reaction pathway. The computational insights into simpler phenyl-substituted azirines strongly suggest that the photochemistry of 2H-Azirine, 2,2,3-triphenyl- will be dominated by the efficient formation of a triphenyl-substituted nitrile ylide.
Challenges and Future Directions in 2h Azirine Research
Addressing Challenges in Reaction Selectivity and Control
A primary challenge in the chemistry of 2H-azirines is controlling the selectivity of ring-opening reactions. The strained three-membered ring can undergo cleavage at the C–C bond or one of the two C–N bonds, leading to different reactive intermediates and final products. nih.govresearchgate.net The choice of reaction conditions, including the use of thermal, photochemical, or catalytic activation, plays a crucial role in directing the reaction pathway. researchgate.netresearchgate.net
For instance, photochemical irradiation of 2H-azirines typically leads to the cleavage of the C-C bond, forming highly reactive nitrile ylides. researchgate.net These 1,3-dipoles are valuable intermediates for [3+2] cycloaddition reactions to construct five-membered N-heterocycles. researchgate.netresearchgate.net In contrast, transition-metal catalysis often promotes cleavage of a C–N bond, generating vinylnitrene or aza-allyl intermediates that can be harnessed in different synthetic transformations. nih.govresearchgate.net
Achieving high stereoselectivity in addition reactions to the C=N bond is another significant challenge. The facial selectivity of nucleophilic attack can be influenced by the steric environment around the azirine ring. In the case of 2,3-diphenyl-2H-azirine, nucleophilic attack, for example by organolithium reagents, has been shown to occur diastereoselectively from the less hindered face of the molecule (anti to the C3-phenyl group). beilstein-journals.orgnih.govmdpi.com This stereocontrol is critical for the synthesis of complex molecules with defined stereochemistry.
Future research will likely focus on developing more sophisticated catalytic systems and reaction conditions that allow for precise control over which bond is cleaved and the stereochemical outcome of subsequent reactions. The development of chiral catalysts for enantioselective transformations of prochiral 2H-azirines is also a burgeoning area of investigation. researchgate.net
Advancements in Sustainable and Environmentally Benign Synthetic Protocols
In line with the growing emphasis on green chemistry, significant efforts are being made to develop more sustainable methods for the synthesis and transformation of 2H-azirines. beilstein-journals.orgresearchgate.net Traditional synthetic routes can involve hazardous reagents and solvents. Recent advancements have focused on the use of environmentally benign solvents and enabling technologies like flow chemistry. beilstein-journals.orgnih.gov
A notable example is the development of a mixed flow-batch protocol for the synthesis of functionalized NH-aziridines from vinyl azides. beilstein-journals.orgbeilstein-archives.org This method utilizes cyclopentyl methyl ether (CPME), a green solvent, for both the flow synthesis of the 2H-azirine intermediate and its subsequent batch reaction with organolithium reagents. beilstein-journals.orgresearchgate.net The use of a microfluidic reactor for the initial step—the conversion of a vinyl azide to a 2H-azirine—enhances safety by minimizing the volume of potentially hazardous intermediates and allowing for precise temperature control. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of 2,3-diphenyl-2H-azirine in excellent yield, which is then converted to 2,2,3-triphenylaziridine upon reaction with phenyllithium (B1222949). beilstein-journals.orgnih.gov
| Feature | Description | Benefit |
| Solvent | Cyclopentyl methyl ether (CPME) | Environmentally benign, renewable alternative to traditional solvents. beilstein-journals.org |
| Technology | Continuous flow microreactor | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer. beilstein-journals.orgnih.gov |
| Process | Mixed flow-batch system | Allows for the safe generation of the 2H-azirine in flow, followed by versatile batch functionalization. beilstein-journals.org |
| Efficiency | High to quantitative yields | The flow synthesis of various 2H-azirines, including 2,3-diphenyl-2H-azirine, proceeds in excellent yields. beilstein-journals.orgbeilstein-archives.org |
This integrated approach represents a significant step towards safer, more sustainable, and potentially automatable methods for synthesizing valuable strained nitrogen heterocycles. researchgate.netnih.gov Future work in this area will likely explore a broader range of green solvents, catalysts, and energy sources (such as visible light) to further reduce the environmental impact of 2H-azirine chemistry.
Expansion of Catalytic Systems for Novel and Efficient Transformations
Catalysis is at the heart of modern 2H-azirine chemistry, enabling transformations that are otherwise difficult or impossible to achieve. Research is continuously expanding the toolbox of catalysts capable of activating the strained ring in new and selective ways. nih.gov While late transition metals like palladium, rhodium, and nickel have been commonly used, early transition metals and non-metal catalysts are emerging as powerful alternatives. nih.govresearchgate.net
Examples of Catalytic Systems in 2H-Azirine Transformations:
| Catalyst System | Azirine Substrate Example | Transformation Type | Product Class |
| Titanium(II) | 2,3-diphenyl-2H-azirine | Oxidative addition / Coupling | Diazatitanacyclohexenes, Azabutadienes, Pyrroles nih.govnih.gov |
| Nickel(II) | 2,3-diaryl-2H-azirines | Disproportionation / Ring Expansion | Azabutadienes, Nitriles, Pyrroles researchgate.netrsc.org |
| Copper(I)/(II) | 3-aryl-2H-azirines | [3+2] Cycloaddition | Fused Pyrroline (B1223166) Systems nih.gov |
| Brønsted Acid (TfOH) | 2H-azirines | Ring Opening / Aromatization | Benzofurans, Naphthofurans acs.org |
| Photoredox Catalyst | 2H-azirines | [3+2] Cycloaddition | Pyrroles, Pyrrolines researchgate.netnih.gov |
Titanium(II) complexes, for example, have been shown to mediate the coupling of 2H-azirines to form diazatitanacyclohexenes, which can then undergo various transformations depending on the substituents on the azirine ring. nih.govnih.gov Nickel catalysts have been employed for the unprecedented disproportionation of 2,3-diaryl-2H-azirines into azabutadienes and aromatic nitriles, a reaction that involves the cleavage of two bonds of the azirine framework. rsc.org Furthermore, visible-light photoredox catalysis has opened new avenues for formal [3+2] cycloadditions, providing access to highly substituted pyrroles and Δ¹-pyrrolines under mild conditions. researchgate.netnih.gov
The future in this domain lies in the design of new catalytic systems with enhanced reactivity and selectivity. This includes the development of enantioselective catalysts for asymmetric synthesis and the combination of different catalytic modes, such as metal catalysis and photocatalysis, to unlock novel reaction pathways. researchgate.netnih.gov
Exploration of Uncharted Reactivity Modes and Emerging Applications in Organic Synthesis.
Beyond established reaction patterns, researchers are actively exploring uncharted reactivity modes of 2H-azirines to expand their synthetic utility. These efforts have led to the discovery of novel transformations and the use of 2H-azirines as synthons for a diverse range of complex molecules.
One example of novel reactivity is the aforementioned nickel-catalyzed disproportional reaction, which provides a new strategic approach to the synthesis of azadienes and nitriles from a single 2H-azirine precursor. rsc.org Another unique transformation involves the reaction of a 2H-azirine derivative with diiron nonacarbonyl (Fe₂(CO)₉), which leads to the formation of 2,3,5,6-tetraphenylpyridine through a complex rearrangement involving the loss of an oxygen atom. rsc.org
The application of 2H-azirines in formal cycloaddition reactions continues to be a fertile ground for discovery. Their ability to act as three-atom (N-C-C) synthons after ring opening makes them powerful partners in the construction of various heterocyclic systems. researchgate.netnih.gov Visible-light-promoted [3+2] cycloadditions with enones and alkynes have emerged as efficient methods for synthesizing substituted pyrrolines and pyrroles, respectively. researchgate.netnih.gov These heterocyclic cores are prevalent in pharmaceuticals and natural products, highlighting the growing importance of 2H-azirines as key synthetic intermediates.
Future explorations will likely uncover further unprecedented reactions by subjecting 2H-azirines to novel reagents and catalytic systems. The application of these new methods to the total synthesis of complex natural products and medicinally relevant compounds will continue to demonstrate the synthetic power of this versatile three-membered heterocycle.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2,2,3-triphenyl-2H-azirine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 2H-azirines typically involves cyclization of hydrazonium salts or oxidative azirination of enamines. For example, thermolysis of trimethylhydrazonium iodide salts under reduced pressure (80–81°C, 0.03 mm Hg) yields 2H-azirines, as demonstrated in the preparation of 2-(2-butynyl)-2-methyl-3-phenyl-2H-azirine . Flow-batch approaches using vinyl azides under optimized solvent conditions (e.g., acetonitrile) have also achieved high yields (~40–80%) for derivatives like 2,3-diphenyl-2H-azirine, though polymerization risks may require rapid isolation . Key factors include temperature control, inert atmospheres, and chromatographic purification to mitigate side reactions.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be used to characterize 2,2,3-triphenyl-2H-azirine and confirm its structural integrity?
- Methodological Answer :
- NMR : The 2H-azirine ring protons typically appear as distinct multiplets in the δ 2.5–3.2 ppm range, while aromatic protons from phenyl groups resonate between δ 7.0–8.5 ppm. For example, in 2-(2-butynyl)-2-methyl-3-phenyl-2H-azirine, the methyl group protons appear as a singlet at δ 2.48–2.68 ppm .
- IR : Stretching vibrations for C=N bonds in the azirine ring are observed near 1600–1580 cm⁻¹, while aromatic C-H stretches appear around 3030–3050 cm⁻¹ .
- UV-Vis : The π→π* transition of the azirine ring often results in strong absorption near 240–290 nm (ε ~14,000–28,000) .
Q. What are the common challenges in isolating and stabilizing 2H-azirines, and how can they be addressed?
- Methodological Answer : 2H-azirines are prone to polymerization under thermal or photolytic conditions. Strategies include:
- Low-temperature storage (e.g., –20°C under nitrogen).
- Rapid purification via thick-layer chromatography (TLC) or flash chromatography using non-polar eluents (e.g., 20% ether-hexane) .
- Steric hindrance : Bulky substituents (e.g., triphenyl groups) improve stability by reducing ring strain .
Advanced Research Questions
Q. How do computational methods (DFT, CCSD(T)) elucidate the reaction pathways and stability of 2,2,3-triphenyl-2H-azirine derivatives?
- Methodological Answer :
- Thermolysis pathways : DFT studies reveal that 2H-azirines undergo ring-opening via C-N bond cleavage to form nitrile ylides, which rearrange to pyridines or polymerize. For example, thermolysis of 2-phenyl-2H-azirine at 500°C produces 2,5-dimethyl-6-phenylpyridine via a nitrile ylide intermediate .
- Hydroxy-azirine formation : CCSD(T)/aug-cc-pVTZ calculations show that hydroxylation by OH radicals is thermodynamically favorable only when 2H-azirine is adsorbed on water molecules, lowering activation barriers .
Q. What mechanistic insights explain the divergent reactivity of 2H-azirines in gold-catalyzed vs. iron-catalyzed transformations?
- Methodological Answer :
- Gold catalysis : Au(I) activates 2H-azirines as alkenyl nitrene equivalents, enabling cyclization with alkynes to form polysubstituted pyridines. For example, 2-propargyl-2H-azirines undergo Au-catalyzed [3+2] cycloaddition to yield pyridines with >70% regioselectivity .
- Iron catalysis : FeCl₂·4H₂O promotes oxidative cyclodimerization of 2H-azirine carboxylates to pyrimidine-4,6-dicarboxylates via single-electron transfer (SET) mechanisms, as evidenced by HRMS and isotopic labeling .
Q. How can contradictions in antifungal activity data for synthetic 2H-azirine analogs be resolved?
- Methodological Answer : Discrepancies may arise from variations in substituent electronic effects or assay conditions. A systematic approach includes:
- Dose-response assays : Testing analogs (e.g., (−)-Z-dysidazirine vs. 2,2,3-triphenyl derivatives) across multiple concentrations (e.g., 1–100 µM) in RPMI 1640 medium .
- Structural optimization : Introducing electron-withdrawing groups (e.g., CF₃ via Togni reagent) enhances electrophilicity and antifungal potency .
- Triangulation : Cross-validate results using MIC assays, time-kill curves, and computational docking (e.g., binding to fungal CYP51) .
Q. What sustainable strategies improve the scalability of 2H-azirine synthesis for academic research?
- Methodological Answer :
- Flow-batch hybrid systems : Combine continuous-flow synthesis (for rapid reaction control) with batch purification to minimize solvent waste. For example, 3-(o-tolyl)-2H-azirine was synthesized in 80% yield using acetonitrile under flow conditions .
- Solvent selection : Replace dichloroethane (DCE) with 2,2,2-trifluoroethanol (TFE) to enhance azirination efficiency while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
